2-Nitro-4-{[3-(triethoxysilyl)propyl]disulfanyl}benzoic acid
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Overview
Description
2-Nitro-4-{[3-(triethoxysilyl)propyl]disulfanyl}benzoic acid is a complex organic compound that features a nitro group, a benzoic acid moiety, and a triethoxysilylpropyl disulfide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-{[3-(triethoxysilyl)propyl]disulfanyl}benzoic acid typically involves multiple steps, starting with the nitration of a suitable aromatic precursor to introduce the nitro group
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and organosilicon chemistry techniques, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced chemical engineering techniques could be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-{[3-(triethoxysilyl)propyl]disulfanyl}benzoic acid can undergo a variety of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitrobenzoic acids.
Reduction: Formation of aminobenzoic acids.
Substitution: Formation of various substituted benzoic acids depending on the electrophile used.
Scientific Research Applications
2-Nitro-4-{[3-(triethoxysilyl)propyl]disulfanyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical probes due to its reactive functional groups.
Medicine: Investigated for its potential in drug development, particularly in targeting specific biochemical pathways.
Mechanism of Action
The mechanism by which 2-Nitro-4-{[3-(triethoxysilyl)propyl]disulfanyl}benzoic acid exerts its effects is largely dependent on its functional groups:
Nitro Group: Can participate in redox reactions, influencing cellular oxidative stress pathways.
Disulfide Linkage: Can undergo thiol-disulfide exchange reactions, impacting protein function and signaling pathways.
Triethoxysilyl Group: Can form strong bonds with silica surfaces, making it useful in material science applications.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic Acid: Similar in structure but lacks the disulfide and triethoxysilyl groups.
2-Nitrobenzenesulfonic Acid: Contains a sulfonic acid group instead of a carboxylic acid group.
3-(Triethoxysilyl)propylamine: Contains a triethoxysilyl group but lacks the aromatic and nitro functionalities.
Uniqueness
The presence of the triethoxysilyl group, in particular, allows for strong interactions with silica surfaces, making it valuable in material science .
Properties
CAS No. |
112147-06-5 |
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Molecular Formula |
C16H25NO7S2Si |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
2-nitro-4-(3-triethoxysilylpropyldisulfanyl)benzoic acid |
InChI |
InChI=1S/C16H25NO7S2Si/c1-4-22-27(23-5-2,24-6-3)11-7-10-25-26-13-8-9-14(16(18)19)15(12-13)17(20)21/h8-9,12H,4-7,10-11H2,1-3H3,(H,18,19) |
InChI Key |
UBKPWPSJAHFXND-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCSSC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-])(OCC)OCC |
Origin of Product |
United States |
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